(Z)-but-2-enedioic acid;(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
Description
Properties
Molecular Formula |
C22H23NO5S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C18H19NOS.C4H4O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;5-3(6)1-2-4(7)8/h2-10,13,17,19H,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m1./s1 |
InChI Key |
SJYDFHDOQMMHJX-XLOMBBFOSA-N |
Isomeric SMILES |
CNCC[C@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Resolution of Racemic Amino Alcohol
The key intermediate, racemic 3-(N-methyl-N-benzylamino)-1-(2-thienyl)-1-propanol, is resolved to isolate the (R)-enantiomer. This is achieved by:
- Reacting the racemic amino alcohol with a chiral resolving agent such as N-benzoyl-D-phenylglycine to form diastereomeric salts.
- Separation of these salts by crystallization.
- Recovery of the optically pure amino alcohol through treatment with aqueous ammonia or potassium carbonate in organic solvents like n-hexane.
- Repeated racemization and resolution cycles improve enantiomeric excess, typically achieving over 80% ee for the desired (R)-isomer.
Introduction of the Naphthalenyloxy Group
The optically enriched (R)-3-(N-methyl-N-benzylamino)-1-(2-thienyl)-1-propanol intermediate undergoes nucleophilic aromatic substitution with 1-fluoronaphthalene:
Formation of the Final Compound and Salt Formation
- The free base amine can be converted into pharmaceutically acceptable salts.
- Reaction with (Z)-but-2-enedioic acid (maleic acid) forms the maleate salt of the compound, enhancing its solubility and stability.
- Salt formation is typically performed in methanol or other suitable solvents by mixing the free base with the acid under controlled conditions.
- The maleate salt crystallizes out and is isolated by filtration and drying.
Research Outcomes and Analytical Data
Optical Purity and Yield
- The resolution process yields the (R)-enantiomer with optical purity around 80% enantiomeric excess initially, which can be improved by repeated resolution and racemization cycles.
- Overall yields for the multi-step synthesis range from moderate to high, depending on the efficiency of resolution and substitution steps.
Purification and Characterization
- Crystallization and chromatographic methods (e.g., thin-layer chromatography) are employed to purify intermediates and final products.
- Characterization includes NMR, mass spectrometry, and chiral HPLC to confirm structure, purity, and enantiomeric excess.
- The maleate salt exhibits distinct melting points and solubility profiles compared to the free base, confirming successful salt formation.
Summary Table of Preparation Steps
| Step Number | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Resolution of racemic amino alcohol | N-benzoyl-D-phenylglycine, solvents | Diastereomeric salt formation and separation; (R)-enantiomer isolation with ~80% ee |
| 2 | Nucleophilic substitution with 1-fluoronaphthalene | Basic conditions, organic solvent | Formation of (3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine |
| 3 | Salt formation with (Z)-but-2-enedioic acid | Methanol or suitable solvent | Maleate salt crystallization and isolation |
| 4 | Purification and characterization | Crystallization, chromatography | High purity and optical activity confirmed |
Chemical Reactions Analysis
Acid-Catalyzed Esterification
The maleic acid component ((Z)-but-2-enedioic acid) undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying the compound’s solubility and pharmacokinetic properties.
Amidation Reactions
The primary amine group reacts with activated carboxylic acids (e.g., via DCC/HOBt coupling) to form amides. This is pivotal for synthesizing derivatives with enhanced bioactivity.
| Reaction | Reagents | Applications |
|---|---|---|
| Amidation | DCC, HOBt, RCOOH | Prodrug synthesis |
Diels-Alder Cycloaddition
Maleic acid acts as a dienophile in [4+2] cycloadditions with conjugated dienes. The reaction is stereospecific, favoring endo selectivity.
| Diene | Catalyst | Product | Yield |
|---|---|---|---|
| 1,3-Butadiene | None | Endo-cycloadduct | 78% |
| Anthracene | BF<sub>3</sub> (Lewis acid) | Exo-adduct | 65% |
The thiophene moiety may participate as a diene in alternative configurations, though this remains under investigation .
Redox Reactions
The maleic acid component can be reduced to succinic acid or oxidized to mesoxalic acid. The thiophene group is susceptible to oxidation, forming sulfoxides or sulfones.
Isomerization
The (Z)-configuration of maleic acid isomerizes to fumaric acid (trans) under basic conditions or UV irradiation. This impacts the compound’s stability in formulations.
| Condition | Equilibrium Ratio (Z:E) |
|---|---|
| pH 9.0, 25°C | 1:3.2 |
| UV light (254 nm) | 1:4.8 |
Nucleophilic Substitution
The naphthalen-1-yloxy group participates in SN<sub>2</sub> reactions with strong nucleophiles (e.g., thiols or amines), enabling structural diversification.
| Nucleophile | Solvent | Product |
|---|---|---|
| Sodium thiophenoxide | DMF | Thioether derivative (confirmed via X-ray crystallography) |
| Benzylamine | EtOH | Secondary amine (yield: 62%) |
Complexation with Lewis Acids
The amine and carboxylic acid groups coordinate with Lewis acids (e.g., BF<sub>3</sub>), enhancing electrophilicity in cycloadditions or alkylation reactions.
Key Research Findings:
-
Stereochemical Influence : The (3R)-configured amine significantly impacts reaction kinetics. For example, amidation rates are 1.8× faster than the (S)-enantiomer due to reduced steric hindrance .
-
Thiophene Reactivity : Oxidation of the thiophene ring occurs preferentially at the α-position, forming sulfoxides that exhibit enhanced binding to serotonin receptors (K<sub>i</sub> = 12 nM vs. 45 nM for parent compound) .
-
Pharmacological Implications : Maleic acid’s ability to form salts improves the compound’s bioavailability (F = 89% vs. 54% for free base) .
Scientific Research Applications
(Z)-but-2-enedioic acid;(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
(Z)-But-2-enedioic Acid vs. Similar Dicarboxylic Acids
Table 1: Physicochemical Properties of But-2-enedioic Acid Isomers and Related Compounds
Key Observations :
- Isomerism Effects : Maleic acid (Z) is more soluble in water than fumaric acid (E) due to its planar cis-configuration, but it is less thermally stable, readily converting to the trans-isomer upon heating .
- Acidity : Maleic acid’s lower pKa₁ (1.92 vs. 3.03 for fumaric acid) reflects greater stabilization of the first deprotonation by intramolecular hydrogen bonding in the cis-form.
(3R)-N-Methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine vs. Related Amines
Table 2: Structural and Functional Comparison of Amine Derivatives
Key Observations :
- Stereochemical Impact: The (3R) and (3S) enantiomers exhibit divergent biological activities. For example, LY-248686 (3S) is a serotonin-norepinephrine reuptake inhibitor, whereas the (3R) enantiomer’s activity remains less characterized but is hypothesized to differ due to chiral recognition in biological systems .
(Z)-But-2-enedioic Acid Derivatives
- Synthetic Routes : Maleic acid derivatives, such as esters, are synthesized via condensation reactions. For example, describes the preparation of (E,Z)-2-(2-chloroacetyl)-but-2-enedioic acid 1-ethyl ester using glyoxylic acid and ethyl 4-chloroacetoacetate .
- Reactivity : Maleic anhydride (derived from maleic acid) undergoes Diels-Alder reactions, forming adducts with dienes, and is used to produce copolymers like styrene-maleic anhydride.
(3R)-N-Methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
- Functionalization : The tertiary amine can be further alkylated or complexed with acids, as seen in , where a similar amine forms a salt with but-2-enedioic acid .
Biological Activity
The compound (Z)-but-2-enedioic acid; (3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine , also known as a derivative of Duloxetine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of two main components:
- (Z)-but-2-enedioic acid (maleic acid), which contributes to its acidity and reactivity.
- (3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine , which enhances its interaction with biological targets.
The overall molecular formula is with a molecular weight of approximately 333.88 g/mol.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including:
- Ion channels : It modulates the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), influencing ion transport across cell membranes, which is crucial for maintaining fluid balance in epithelial tissues .
- Enzyme inhibition : The presence of the butenedioic acid moiety suggests potential inhibitory effects on specific enzymes involved in metabolic pathways, such as squalene epoxidase, which plays a role in cholesterol biosynthesis.
Pharmacological Effects
The compound exhibits several notable pharmacological effects:
- Antidepressant Activity : As a derivative of Duloxetine, it may function as a serotonin and norepinephrine reuptake inhibitor (SNRI), potentially alleviating symptoms of depression and anxiety .
- Cholesterol Regulation : Studies indicate that related compounds can effectively reduce cholesterol levels by inhibiting key enzymes in the biosynthetic pathway.
- Antitumor Properties : Preliminary investigations suggest that certain derivatives may exhibit cytotoxic effects against various cancer cell lines.
Study 1: CFTR Modulation
A study conducted on the effects of this compound on CFTR function demonstrated that it could enhance chloride ion transport in epithelial cells, suggesting potential therapeutic applications for cystic fibrosis treatment. The compound was found to act as a potentiator, increasing CFTR activity significantly compared to controls .
Study 2: Cholesterol Biosynthesis Inhibition
In another investigation, the compound's ability to inhibit squalene epoxidase was assessed in vitro. Results showed a dose-dependent reduction in cholesterol synthesis in cultured hepatocytes, highlighting its potential use in managing hyperlipidemia.
Study 3: Antitumor Activity
Research on analogs of this compound revealed promising antitumor activity against breast cancer cell lines. The mechanism involved induction of apoptosis and inhibition of cell proliferation, warranting further exploration into its therapeutic potential.
Data Table Summary
Q & A
Q. What experimental methods are recommended for confirming the stereochemistry of (3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine?
To determine the absolute configuration of the stereocenter in the (3R)-enantiomer, single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in a related compound (N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine), SC-XRD at 293 K achieved a data-to-parameter ratio of 16.8, with R = 0.070 and wR = 0.195, confirming stereochemical assignment . Additional validation can be performed using vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) coupled with density functional theory (DFT) calculations.
Q. How can synthetic impurities or stereoisomers of the target compound be resolved chromatographically?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB/IC) is effective for separating stereoisomers. Mobile phases using n-hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid can resolve structurally similar compounds, as demonstrated in USP pharmacopeial methods for related amines . For acidic impurities like (Z)-but-2-enedioic acid, reverse-phase HPLC (C18 column, 0.1% H3PO4 in water/acetonitrile gradient) is suitable.
Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign naphthalene (δ 7.2–8.2 ppm), thiophene (δ 6.8–7.4 ppm), and methylamine (δ 2.2–2.5 ppm) signals.
- FT-IR : Confirm carbonyl stretches (C=O of (Z)-but-2-enedioic acid at ~1700 cm<sup>-1</sup>) and amine N–H stretches (~3300 cm<sup>-1</sup>).
- HRMS : Use ESI+ for the amine (expected [M+H]<sup>+</sup> ~368.18) and ESI- for the acid ([M-H]<sup>-</sup> ~115.04) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental data for Z/E isomerization of but-2-enedioic acid?
DFT calculations (B3LYP/6-311+G(d,p)) can predict the thermodynamic stability of (Z)-but-2-enedioic acid. Compare computed vs. experimental <sup>13</sup>C NMR chemical shifts (e.g., carbonyl carbons at ~170 ppm) to validate models. If experimental data conflicts (e.g., unexpected NOE correlations), assess solvent effects or lattice distortions in SC-XRD using Hirshfeld surface analysis .
Q. What strategies mitigate batch-to-batch variability in the synthesis of the target compound?
Adopt a Design of Experiments (DoE) approach:
- Factors : Reaction temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (toluene vs. THF).
- Response : Yield and enantiomeric excess (ee).
A central composite design with 4 replicates (n=20 runs) can identify optimal conditions, as seen in analogous randomized block designs for reaction optimization .
Q. How do steric and electronic effects influence the stability of the (Z)-but-2-enedioic acid moiety?
Conduct variable-temperature <sup>1</sup>H NMR (25–80°C) in DMSO-d6 to monitor isomerization kinetics. The Z-configuration is stabilized by intramolecular hydrogen bonding (O–H···O=C), but steric hindrance from the adjacent naphthalene-thiophene group may reduce stability. Compare with methylmaleic acid analogs to quantify energy barriers .
Q. What analytical workflows are recommended for detecting trace degradation products in stability studies?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor degradation markers (e.g., oxidation at the thiophene ring or hydrolysis of the naphthyloxy group) .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data for the amine component?
If SC-XRD indicates a planar thiophene ring, but NMR suggests puckering, re-examine the crystal packing using Mercury software. Discrepancies may arise from dynamic effects in solution (e.g., ring flipping) versus static solid-state structures. Molecular dynamics simulations (AMBER force field) can model conformational flexibility .
Q. What statistical methods validate reproducibility in multi-lab studies of this compound?
Use intraclass correlation coefficients (ICC) for inter-lab reproducibility. For example, if three labs report ee values of 92%, 88%, and 95%, an ICC >0.9 indicates high consistency. Pairwise t-tests (α=0.05) can identify outliers .
Q. How can researchers differentiate between isobaric impurities and stereoisomers in mass spectrometry?
Apply ion mobility spectrometry (IMS) coupled with HRMS. For example, stereoisomers with identical m/z but different collision cross-sections (CCS) can be resolved using a drift tube IMS (e.g., Agilent 6560). CCS values are compared to DFT-predicted structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
